2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
This compound features a 2,4,6-trimethylbenzenesulfonamide group linked via an ethyl chain to a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophen-2-yl moiety.
Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.
Nucleophilic addition of hydrazinecarbothioamides with isothiocyanates (e.g., thiophene-derived reagents) to form thioamide intermediates.
Cyclization under basic conditions (e.g., NaOH reflux) to yield the thiazolo-triazole ring system.
S-alkylation with α-halogenated ethyl reagents to attach the ethyl spacer and sulfonamide group .
Key Spectral Characteristics (inferred from analogous compounds):
- IR: Absence of C=O stretches (~1663–1682 cm⁻¹) confirms cyclization into the triazole-thione tautomer. A C=S vibration at ~1247–1255 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹ are expected .
- NMR: The ethyl linker would show characteristic triplet and quartet signals for CH₂ groups, while the thiophene and trimethylbenzene substituents would display distinct aromatic and methyl proton resonances.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-12-9-13(2)17(14(3)10-12)28(24,25)20-7-6-15-11-27-19-21-18(22-23(15)19)16-5-4-8-26-16/h4-5,8-11,20H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCHAXXPUIEBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a benzenesulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 458.6 g/mol. Understanding the structure is crucial for elucidating its biological functions.
Antimicrobial Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial activity against various pathogens. A study synthesized several derivatives and evaluated their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 10 | 8 | S. mutans |
| 11 | 16 | Bacillus subtilis |
| 37 | 16 | E. coli |
| 10 | 32 | Candida albicans |
Anticonvulsant Activity
In addition to antimicrobial properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for anticonvulsant activity. A series of compounds were tested in animal models using maximal electroshock and pentylene tetrazole-induced seizures. The results indicated promising anticonvulsant effects with some derivatives significantly reducing seizure activity .
The proposed mechanism of action for the antimicrobial activity of these compounds involves inhibition of bacterial fatty acid biosynthesis through targeting the enzyme enoyl-acyl carrier protein reductase (FabI). Docking studies suggest that effective compounds bind favorably at the active site of FabI, disrupting normal bacterial function .
Case Studies
- Antimicrobial Study : A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and screened them against various bacterial and fungal strains. Compounds demonstrated varying degrees of activity with some showing significant potency against resistant strains.
- Anticonvulsant Evaluation : Another investigation assessed the anticonvulsant potential of these compounds in mice models. Results indicated that certain derivatives not only reduced seizure frequency but also enhanced recovery times post-seizure.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Comparative Analysis
Structural Variations: Heterocyclic Core: The target compound’s thiazolo-triazole core differs from benzothiazole-fused triazoles () and simple 1,2,4-triazoles (). Substituents: The 2,4,6-trimethylbenzenesulfonamide group increases lipophilicity versus halogenated (e.g., Cl, Br) or acetamide-linked derivatives (). The thiophen-2-yl substituent introduces sulfur-mediated electronic effects distinct from difluorophenyl () or pyridinyl () groups.
Synthesis Methods :
- The target compound likely follows an S-alkylation route similar to ’s triazoles [7–9], where α-halogenated ethyl reagents react with triazole-thiones. This contrasts with ’s photolysis-driven cyclization and ’s thioalkylation steps .
Physicochemical Properties :
- Solubility : The trimethylbenzenesulfonamide group may reduce water solubility compared to acetamide derivatives () but enhance membrane permeability.
- Tautomerism : Like ’s triazoles [7–9], the target compound exists predominantly in the thione tautomeric form, as indicated by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches .
Biological Implications :
- Sulfonamide derivatives (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), while benzothiazole-triazoles () exhibit antimicrobial activity. The thiophene moiety in the target compound may modulate selectivity toward tyrosine kinase or cytochrome P450 targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
